N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide

概要

説明

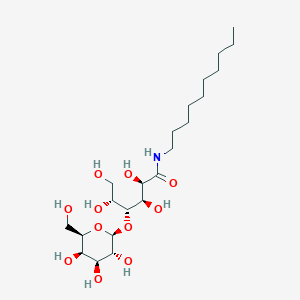

N-decylamine lactobionamide is a compound known for its application in membrane protein extraction. It is a lactobionamide surfactant with a hydrogenated tail, which allows for the purification of membrane proteins with enhanced stability. The molecular formula of N-decylamine lactobionamide is C22H43NO11, and it has a molecular weight of 497.6 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: N-decylamine lactobionamide is synthesized through a series of chemical reactions involving the combination of decylamine and lactobionic acid. The reaction typically involves the formation of an amide bond between the amine group of decylamine and the carboxyl group of lactobionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the bond formation.

Industrial Production Methods: In industrial settings, the production of N-decylamine lactobionamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

化学反応の分析

反応の種類: N-デシルアミンラクトビオナミドは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながります。

還元: 還元反応は、N-デシルアミンラクトビオナミドを還元された形態に変換することができます。

置換: この化合物は、官能基が他の基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: 所望の置換反応に応じて、さまざまな求核剤または求電子剤を使用できます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化された誘導体をもたらす可能性があり、一方、還元はN-デシルアミンラクトビオナミドの還元された形態を生成することができます .

科学的研究の応用

N-デシルアミンラクトビオナミドは、以下を含む科学研究において幅広い用途があります。

化学: さまざまな化学反応やプロセスにおいて界面活性剤として使用されます。

生物学: 細胞機能の研究に不可欠な膜タンパク質の抽出と安定化に用いられます。

医学: 薬物送達システムで使用され、治療用製剤の成分として使用されます。

作用機序

N-デシルアミンラクトビオナミドの作用機序には、その界面活性剤の性質が関与しており、この性質により、膜タンパク質と相互作用して安定化することができます。この化合物の水素化された尾は、膜の脂質二重層に埋め込まれることができます。一方、ラクトビオナミドの頭はタンパク質と相互作用し、その抽出と安定化を促進します。この相互作用は、タンパク質のネイティブ構造と機能を維持するのに役立ち、それらをさらなる研究と応用に適したものにします .

類似化合物:

N-ドデシルアミンラクトビオナミド: 構造は似ていますが、アルキル鎖が長くなっています。

N-オクチルアミンラクトビオナミド: 構造は似ていますが、アルキル鎖が短くなっています。

N-ヘキシルアミンラクトビオナミド: さらに短いアルキル鎖を持つ別のバリアント。

独自性: N-デシルアミンラクトビオナミドは、疎水性と親水性の特性の最適なバランスを提供する特定のアルキル鎖長によってユニークです。このバランスは、より短いまたはより長い鎖の対応物と比較して、膜タンパク質を安定化する能力を高めます .

類似化合物との比較

N-dodecylamine lactobionamide: Similar in structure but with a longer alkyl chain.

N-octylamine lactobionamide: Similar in structure but with a shorter alkyl chain.

N-hexylamine lactobionamide: Another variant with an even shorter alkyl chain.

Uniqueness: N-decylamine lactobionamide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its ability to stabilize membrane proteins compared to its shorter or longer chain counterparts .

生物活性

N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide (NDGA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and inflammation. This article explores the biological activity of NDGA, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

Chemical Formula: C_{12}H_{23}N_{1}O_{11}

Molecular Weight: 341.31 g/mol

IUPAC Name: this compound

The compound NDGA features a decyl chain attached to a galactopyranosyl moiety linked to a gluconamide, which contributes to its solubility and biological interactions.

1. Anti-Cancer Properties

NDGA has shown promising anti-cancer activities in various studies. It inhibits cancer cell proliferation and induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The mechanisms through which NDGA exerts its effects include:

- Inhibition of Cell Proliferation: NDGA disrupts the cell cycle, leading to reduced proliferation rates.

- Induction of Apoptosis: It activates apoptotic pathways, increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.

Case Study: In a study on human breast cancer cells, NDGA treatment resulted in a significant decrease in cell viability (p < 0.01) compared to untreated controls. Flow cytometry analysis indicated an increase in early apoptotic cells following NDGA exposure.

2. Anti-Inflammatory Effects

NDGA exhibits anti-inflammatory properties by modulating various inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Mechanism of Action:

- Inhibition of NF-kB Pathway: NDGA prevents the activation of NF-kB, a key transcription factor involved in inflammation.

- Reduction of Oxidative Stress: It scavenges reactive oxygen species (ROS), thereby reducing oxidative stress associated with inflammation.

Table 1: Summary of Biological Activities of NDGA

| Activity Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Anti-Cancer | Inhibits proliferation | Cell cycle arrest, apoptosis induction | |

| Anti-Inflammatory | Reduces cytokine levels | NF-kB inhibition, ROS scavenging |

Cellular Interaction Studies

Recent research indicates that NDGA interacts with specific cellular receptors, enhancing its bioavailability and efficacy. For instance, studies involving hepatocyte cultures demonstrated that NDGA promotes liver function and cellular viability when used in combination with galactose-carrying polymers.

Findings:

- Hepatocytes cultured on matrices containing NDGA exhibited enhanced albumin secretion and ammonia removal capabilities over extended periods.

- Immunofluorescence assays confirmed sustained expression of liver-specific genes (e.g., albumin, ASGPR) when hepatocytes were treated with NDGA-based substrates.

特性

IUPAC Name |

(2R,3R,4R,5R)-N-decyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO11/c1-2-3-4-5-6-7-8-9-10-23-21(32)18(30)17(29)20(13(26)11-24)34-22-19(31)16(28)15(27)14(12-25)33-22/h13-20,22,24-31H,2-12H2,1H3,(H,23,32)/t13-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASKUBOCBWBYYHH-QBCBQYGVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。